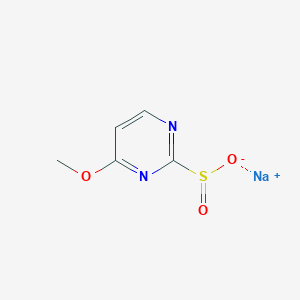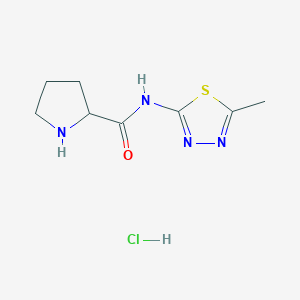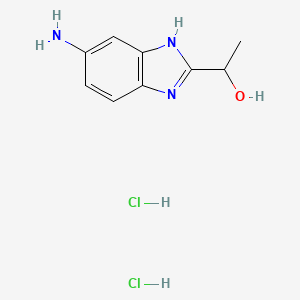
1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride is a chemical compound with the molecular formula C9H11N3O.2ClH and a molecular weight of 250.13 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a benzimidazole ring, which is a common structural motif in many biologically active molecules.
Mecanismo De Acción
Target of Action
Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to interfere with the formation of fungal hyphae . They can easily interact with the biopolymers of living systems, leading to various biological activities .
Biochemical Pathways
Benzimidazole derivatives are known to affect the division of fungal cells, causing the germ tubes that sprout from spores to become deformed .
Result of Action
Benzimidazole derivatives are known to cause abnormal distortion of the germinating bud tube of pathogenic bacteria spores and distortion of the cell wall .
Métodos De Preparación
The synthesis of 1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves heating the reactants in ethanol under reflux conditions for about 30 minutes, resulting in a product yield of approximately 74% . Industrial production methods may vary, but they generally follow similar principles of condensation and purification to achieve high purity levels.
Análisis De Reacciones Químicas
1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Comparación Con Compuestos Similares
1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride can be compared with other similar compounds, such as:
1-(5-Amino-1-methyl-1H-benzimidazol-2-yl)ethanol dihydrochloride: This compound has a similar structure but with a methyl group at the 1-position of the benzimidazole ring.
4-(1H-benzo[d]imidazol-2-yl)aniline: This compound features an aniline group attached to the benzimidazole ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
IUPAC Name |
1-(6-amino-1H-benzimidazol-2-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.2ClH/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9;;/h2-5,13H,10H2,1H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODHXGJWTMGIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B3002907.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)
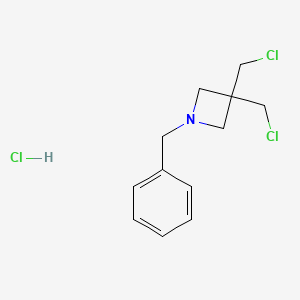

![6-cyclopropyl-2-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3002913.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)
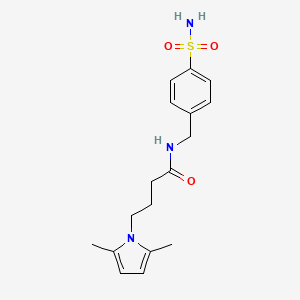
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide](/img/structure/B3002923.png)
![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B3002925.png)
